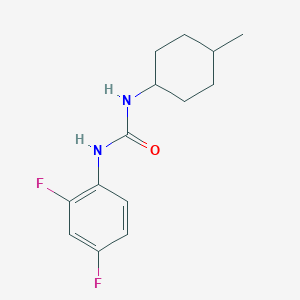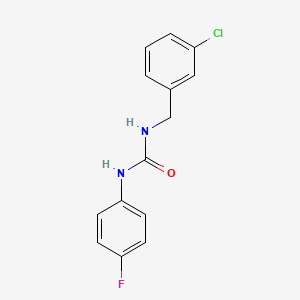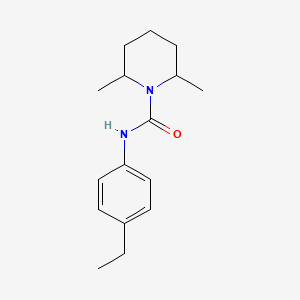
N-(2,4-difluorophenyl)-N'-(4-methylcyclohexyl)urea
Overview
Description
N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 2,4-difluorophenyl group and a 4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea typically involves the reaction of 2,4-difluoroaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2,4-difluoroaniline by the reduction of 2,4-difluoronitrobenzene.
Step 2: Reaction of 2,4-difluoroaniline with 4-methylcyclohexyl isocyanate in an appropriate solvent (e.g., dichloromethane) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the controlled reaction under optimized conditions, and the purification of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of urea derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-N’-(4-methylphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(2,4-difluorophenyl)-N’-(4-ethylcyclohexyl)urea: Similar structure but with an ethyl group on the cyclohexyl ring.
Uniqueness
N-(2,4-difluorophenyl)-N’-(4-methylcyclohexyl)urea is unique due to the presence of both the 2,4-difluorophenyl and 4-methylcyclohexyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-9-2-5-11(6-3-9)17-14(19)18-13-7-4-10(15)8-12(13)16/h4,7-9,11H,2-3,5-6H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXRWOAACVLZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285185.png)

![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(PROPAN-2-YL)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4285192.png)
![N-2,1,3-benzoxadiazol-4-yl-2-{4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinyl}acetamide](/img/structure/B4285195.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-(4-{[4-(DIMETHYLAMINO)PHENYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE](/img/structure/B4285201.png)
![N-(3-methylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4285208.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-ISOPROPOXYBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4285214.png)
![N-(2-METHOXY-5-METHYLPHENYL)-4-[(PYRIDIN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4285220.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)

![3-[(3-bromobenzyl)sulfanyl]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B4285263.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285270.png)
